2-(Pyrrolidin-1-yl)pyridin-3-amine
Description
Structural Framework and Nomenclature of 2-(Pyrrolidin-1-yl)pyridin-3-amine
This compound is a molecule featuring a pyridine (B92270) ring as its core. This ring is substituted at the 2-position with a pyrrolidine (B122466) group and at the 3-position with an amino group. The systematic IUPAC name for this compound is this compound. It is also known by other names such as 3-amino-2-(1-pyrrolidinyl)pyridine and 2-(1-pyrrolidinyl)-3-pyridinamine.
The structure combines an aromatic pyridine ring with a saturated, five-membered pyrrolidine ring. nih.gov This combination of a flat, aromatic system and a non-planar, saturated ring gives the molecule distinct three-dimensional characteristics. nih.gov The amino group attached to the pyridine ring further influences its electronic properties and potential for chemical interactions.
| Identifier | Value |
|---|---|
| CAS Registry Number | 5028-13-7 biosynth.com |
| Molecular Formula | C₉H₁₃N₃ biosynth.com |
| Molecular Weight | 163.22 g/mol biosynth.comchemenu.com |
| Synonyms | 3-Amino-2-pyrrolidinylpyridine, AN-3354 |
Significance of the Pyrrolidine and Pyridine Scaffolds in Modern Organic Synthesis
Both the pyrrolidine and pyridine structural motifs are of immense importance in the field of organic synthesis and medicinal chemistry. Their presence in this compound makes it a compound of significant interest.
The Pyrrolidine Scaffold:
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common feature in a vast number of natural products, particularly alkaloids, and synthetic compounds with diverse biological activities. nih.govwikipedia.org Its non-planar, sp³-hybridized nature allows for the creation of complex three-dimensional structures, which is a desirable trait in drug design for exploring pharmacophore space. nih.govnih.gov The stereochemistry of the pyrrolidine ring, with the potential for multiple stereogenic centers, plays a crucial role in determining the biological profile of a molecule. nih.govnih.gov The synthesis of pyrrolidine derivatives is a well-established area of organic chemistry, with numerous methods available for their construction and functionalization. organic-chemistry.orgnih.gov
The Pyridine Scaffold:
The pyridine ring is a fundamental six-membered aromatic heterocycle containing a nitrogen atom. chemenu.comnih.gov It is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs. researchgate.netrsc.org The nitrogen atom in the pyridine ring influences its electronic properties, making it more prone to nucleophilic substitution, typically at the C-2 and C-4 positions. nih.gov The basicity of the pyridine ring can also improve the water solubility of pharmaceutical compounds. nih.gov The 2-aminopyridine (B139424) moiety, in particular, is a valuable building block for the synthesis of various biologically active molecules due to its simple structure and versatile reactivity. rsc.orgnih.gov The development of new synthetic methods for pyridine derivatives continues to be an active area of research. researchgate.netnih.gov The combination of these two important scaffolds in this compound provides a unique framework for the development of new chemical entities with potential applications in various fields of chemical research.
Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPASXGNZPSLEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Pyrrolidin 1 Yl Pyridin 3 Amine and Its Analogues
Strategies for Constructing the 2-(Pyrrolidin-1-yl)pyridine (B2521158) Core
The direct coupling of pyridine (B92270) and pyrrolidine (B122466) units represents the most straightforward approach to the 2-(pyrrolidin-1-yl)pyridine core. These methods vary in the activation strategy employed for the pyridine ring.
Direct amination, typically through nucleophilic aromatic substitution (SNAr), is a common and effective method for forging the C-N bond between the pyridine and pyrrolidine rings. This approach involves the reaction of an activated pyridine, usually a 2-halopyridine, with pyrrolidine.
The reaction of 2-chloropyridine (B119429) derivatives with pyrrolidine proceeds under basic conditions to yield the desired 2-(pyrrolidin-1-yl)pyridine product. The efficiency of the substitution is highly dependent on the electronic nature of the pyridine ring; electron-withdrawing groups on the pyridine nucleus facilitate the reaction, which may otherwise require harsh conditions due to the loss of aromaticity in the transition state. researchgate.net For instance, the presence of a nitro group, as in 2-chloro-5-nitropyridine, allows the amination to proceed smoothly. researchgate.net
Recent studies have explored various catalytic systems to improve the efficiency and substrate scope of these amination reactions. While many SNAr reactions can be performed without a metal catalyst, particularly in green solvents like water, palladium-catalyzed methods have also been developed for coupling aryl and pyridyl chlorides with amines. researchgate.netchem960.com
| Precursor 1 | Precursor 2 | Catalyst/Reagents | Conditions | Product | Reference(s) |
| 2-Chloropyridine | Pyrrolidine | Base (e.g., K₂CO₃, NaH) | Solvent (e.g., DMF, THF) | 2-(Pyrrolidin-1-yl)pyridine | |
| 2-Chloro-5-nitropyridine | N-Phenylpiperazine | None specified | Not specified | 1-(5-nitropyridin-2-yl)-4-phenylpiperazine | researchgate.net |
| Heteroaryl Chlorides | Amines | KF/Water | Elevated Temperature | N-Arylated products | researchgate.net |
| 2-Halopyridines | Pyrrolidine | Palladium Nanoparticles | Not specified | 2-(Pyrrolidin-1-yl)pyridine | chem960.com |
Convergent synthesis involves the coupling of two pre-functionalized fragments, which allows for the rapid assembly of complex molecules. For electron-deficient pyridines, where direct nucleophilic substitution might be challenging, alternative coupling strategies have been devised.
One such method is the copper(II)-catalyzed Nesmeyanov protocol, which facilitates the N-arylation of electron-deficient pyridines with diaryliodonium salts. acs.org This reaction proves effective for coupling various aryl groups, including both electron-rich and electron-poor systems, onto the pyridine nitrogen, thereby extending the π-system of the molecule. acs.org This approach is particularly valuable for creating analogues with diverse electronic properties.
Another strategy involves the activation of the pyridine ring through N-oxide formation. Reacting a pyridine N-oxide with an activating agent like tosyl anhydride (B1165640) (Ts₂O) makes the C2 position more susceptible to nucleophilic attack by an amine. researchgate.net This one-pot method has been successfully applied to the synthesis of 2-aminopyridines and 2-amino(iso)quinolines with high yields and excellent regioselectivity. researchgate.net
Pyrrolidine Ring Annulation and Functionalization within Pyridine Systems
An alternative to direct coupling is the formation of the pyrrolidine ring directly onto a functionalized pyridine precursor. These methods often provide access to complex, polycyclic structures and allow for greater control over the stereochemistry of the newly formed ring.
Intramolecular cyclization is a powerful strategy for constructing the pyrrolidine ring. A notable recent development is the photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives. osaka-u.ac.jpnih.govnih.gov This skeletal editing strategy transforms the abundant and inexpensive pyridine feedstock into valuable pyrrolidine skeletons via a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. osaka-u.ac.jpnih.govnih.gov This method is valued for its broad substrate scope and high functional group compatibility. osaka-u.ac.jpnih.gov
Free-radical intramolecular cyclization offers another route. For example, o-bromophenyl-substituted pyrrolylpyridinium salts can be cyclized using a tris(trimethylsilyl)silane (B43935) (TTMSS)/azobisisobutyronitrile (AIBN) system to produce novel pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. nih.gov Additionally, tandem reactions involving amide activation, reduction, and intramolecular nucleophilic substitution provide a one-pot protocol to construct pyrrolidines from halogenated amides under mild, metal-free conditions. mdpi.comnih.gov
The [3+2] cycloaddition of azomethine ylides is a widely investigated and powerful method for constructing the pyrrolidine ring with a variety of substitution patterns. osaka-u.ac.jpnih.govacs.org Iridium-catalyzed reductive generation of azomethine ylides from amides or lactams allows for their subsequent cycloaddition, yielding highly substituted and structurally complex pyrrolidines. acs.org
Synthetic routes utilizing dihydrofuran and dihydropyran intermediates provide access to specific bicyclic and polycyclic analogues. A key example involves the synthesis of constrained nicotinic acetylcholine (B1216132) receptor (nAChR) ligands like 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane. nih.gov In this approach, N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine is alkylated with a bromoalkyltetrahydropyran. The resulting intermediate undergoes a ring-opening and subsequent aminocyclization sequence to form the final bridged bicyclic product. nih.gov
Furthermore, the photo-promoted ring contraction of pyridines to pyrrolidines proceeds through a 2-silyl-1,2-dihydropyridine intermediate, highlighting the importance of dihydropyridine-type structures in modern synthetic methodologies for pyrrolidine formation. osaka-u.ac.jpnih.govnih.gov The classic Hantzsch synthesis also produces dihydropyridine (B1217469) derivatives, which can then be oxidized to pyridines, demonstrating the synthetic utility of these intermediates. organic-chemistry.orgyoutube.com
Controlling the stereochemistry of the pyrrolidine ring is critical, as different stereoisomers can exhibit vastly different biological activities. nih.gov Several strategies have been developed to achieve high levels of stereocontrol.
These methods can be broadly classified into two groups: those that start with a chiral precursor and those that employ a stereoselective reaction to create the chiral centers. mdpi.comnih.gov
Chiral Pool Synthesis : The use of readily available chiral starting materials, such as (S)-proline or 4-hydroxyproline, is a common strategy. nih.gov These precursors are functionalized to build the desired molecular framework while retaining the initial stereochemistry.
Asymmetric Catalysis and Chiral Auxiliaries :
Chiral Auxiliaries : Enantioselective syntheses have been achieved using imines derived from chiral auxiliaries like (+)- and (-)-2-hydroxy-3-pinanone to produce nAChR ligands with excellent enantiomeric excess (>99.5% ee). nih.gov
Asymmetric Catalysis : A photoexcited palladium-catalyzed enantioselective cascade reaction of 1,3-dienes with 2-bromoamides has been developed to produce chiral γ-lactams, which are versatile precursors to enantioenriched pyrrolidines. acs.org Heterogeneous catalysts, such as l-proline (B1679175) functionalized manganese ferrite (B1171679) nanorods, have also been employed for the one-pot, three-component stereoselective synthesis of spirocyclic pyrrolidines. rsc.org
Biocatalysis : Enzymes offer a powerful tool for stereoselective synthesis. Transaminases, which are pyridoxal-5'-phosphate-dependent enzymes, have been used in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess for both enantiomers. acs.org
| Stereoselective Method | Approach | Key Reagents/Catalysts | Product Type | Reference(s) |
| Chiral Pool Synthesis | Use of chiral starting material | (S)-proline, 4-hydroxyproline | Functionalized pyrrolidines | mdpi.comnih.gov |
| Chiral Auxiliary | Attachment of a removable chiral group | (+)- and (-)-2-hydroxy-3-pinanone | Enantiopure bicyclic nAChR ligands | nih.gov |
| Asymmetric Catalysis | Enantioselective cascade reaction | Photoexcited Palladium / Chiral Ligand | Chiral γ-lactams (pyrrolidine precursors) | acs.org |
| Heterogeneous Catalysis | Stereoselective multicomponent reaction | L-proline functionalized magnetic nanorods | Spirocyclic pyrrolidines | rsc.org |
| Biocatalysis | Enzymatic kinetic resolution | Transaminases (TAs) | Enantiopure 2-substituted pyrrolidines | acs.org |
Pyridine Ring Functionalization Strategies
Functionalization of the pyridine ring is a cornerstone for the synthesis of 2-(pyrrolidin-1-yl)pyridin-3-amine and its analogues. The electron-deficient nature of the pyridine ring facilitates certain transformations, while the strategic placement of activating and directing groups enables a wide range of synthetic possibilities.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a powerful method for the introduction of nucleophiles, such as amines, onto a pyridine ring, particularly at the 2- and 4-positions which are activated by the ring nitrogen. nih.govnih.gov The reaction typically involves the displacement of a good leaving group, such as a halide, by a nucleophile.
A common route to synthesize this compound involves a two-step process starting from a 2-chloro-3-nitropyridine. nih.govnih.gov In the first step, the chlorine atom is displaced by pyrrolidine in an SNAr reaction. The strong electron-withdrawing nature of the nitro group at the 3-position activates the 2-position for nucleophilic attack. The resulting 2-(pyrrolidin-1-yl)-3-nitropyridine is then subjected to a reduction of the nitro group to an amino group, yielding the final product. nih.govnih.gov The reaction of 2-chloro-3-nitropyridines with diethyl malonate, followed by hydrolysis and decarboxylation, also serves as a route to introduce substituents at the 2-position. nih.gov
The reactivity of the leaving group in these SNAr reactions is a critical factor, with fluoride (B91410) often being more reactive than chloride. nih.gov While direct SNAr on a 2-halo-3-aminopyridine is less common due to the electron-donating nature of the amino group, the use of highly activated pyridinium (B92312) salts can facilitate such transformations. nih.gov For instance, a cyclic dihydrothiazolopyridinium salt, prepared from 2-mercaptopyridine, reacts with various amines under mild conditions to yield 2-aminopyridines. nih.gov
Table 1: Examples of SNAr Reactions for the Synthesis of 2-Substituted Pyridine Derivatives
| Starting Material | Nucleophile | Product | Conditions | Yield (%) | Reference |
| 2-Chloro-3-nitropyridine | Pyrrolidine | 2-(Pyrrolidin-1-yl)-3-nitropyridine | Basic conditions, DMF or THF | Not specified | nih.gov |
| 2-Chloro-5-nitropyridine | Piperazine | 1-Methyl-4-(5-nitropyridin-2-yl)piperazine | Not specified | Not specified | nih.gov |
| 2-Fluoropyridine | Allylamine | 2-(Allylamino)pyridine | Microwave, 190 °C | 64 | nih.gov |
| 2-Fluoropyridine | Ethanolamine | 2-(2-Hydroxyethylamino)pyridine | Microwave, 210 °C | 74 | nih.gov |
| Dihydrothiazolopyridinium salt | Piperidine (B6355638) | 2-(Piperidin-1-yl)pyridine | Water, 50 °C | 41 | nih.gov |
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are particularly relevant for the synthesis of this compound and its analogues.
The Buchwald-Hartwig amination provides a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.orgnih.gov This reaction has been successfully applied to the synthesis of a wide range of secondary and tertiary aminopyridines. nih.govresearchgate.net For the synthesis of the target compound, this would typically involve the reaction of a 2-halopyridin-3-amine with pyrrolidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, dppf), and a base. nih.govwikipedia.org The choice of ligand is crucial and has evolved over time to allow for the coupling of a broader range of substrates under milder conditions. wikipedia.orgnih.gov A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed using sealed tubes. nih.govresearchgate.net
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organohalide. nih.gov This reaction can be employed to synthesize analogues of the target compound by, for example, coupling a pyridylboronic acid with a halogenated amine or vice versa. The Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with hetero(aryl) boronic acids and their pinacol (B44631) esters has been reported to generate 2-arylpyridines. nih.gov
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Aminopyridine Analogues
| Aryl Halide/Triflate | Amine/Boronic Acid | Product | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Bromopyridines | Volatile amines | Secondary/tertiary aminopyridines | Pd(OAc)₂, dppp, NaOt-Bu | Toluene, 80 °C | 55-98 | beilstein-journals.org |
| γ-(N-Arylamino)alkenes | Vinyl bromides | N-Aryl-2-allyl pyrrolidines | Pd₂(dba)₃, phosphine ligand, NaOt-Bu | Toluene, 60-110 °C | Good | nih.gov |
| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids/esters | 2-Arylpyridines | Pd(dppf)Cl₂, Na₃PO₄ | Dioxane, 65-100 °C | 5-89 | nih.gov |
| Bromobenzene | Carbazole | N-Phenylcarbazole | [Pd(allyl)Cl]₂, TrixiePhos, t-BuOLi | Toluene | 98 | acsgcipr.org |
One-Pot and Multicomponent Synthesis Approaches for Related Scaffolds
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single synthetic operation without the isolation of intermediates. Current time information in Bangalore, IN.researchgate.net These strategies are highly valuable for the construction of complex heterocyclic scaffolds related to this compound.
Various MCRs have been developed for the synthesis of substituted pyridines. wikipedia.orgfrontiersin.org For instance, a one-pot, three-component reaction of aldehydes, malononitrile (B47326), and N-alkyl-2-cyanoacetamides under microwave irradiation yields highly functionalized 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. Another approach involves the reaction of enaminones with malononitrile and primary amines to produce 2-amino-3-cyanopyridine (B104079) derivatives under solvent-free conditions. wikipedia.org These methods provide rapid access to diverse pyridine libraries that can serve as precursors for more complex targets.
The synthesis of fused pyridine derivatives, such as pyrido[2,3-d]pyrimidines, can also be achieved through multicomponent reactions. For example, the reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions leads to 4-substituted aminopyrido[2,3-d]pyrimidines. While a direct one-pot synthesis of this compound has not been extensively reported, the existing MCRs for polysubstituted pyridines provide a strong foundation for the development of such a process. researchgate.net
Table 3: Examples of One-Pot and Multicomponent Reactions for the Synthesis of Pyridine-Based Scaffolds
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Conditions | Yield (%) | Reference |
| Enaminone | Malononitrile | Primary amine | 2-Amino-3-cyanopyridine | Solvent-free | Good | wikipedia.org |
| Aldehyde | Malononitrile | N-Alkyl-2-cyanoacetamide | 6-Amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Microwave irradiation | Good | |
| 2-Aminopyridine (B139424) | Triethyl orthoformate | Primary amine | 4-Substituted aminopyrido[2,3-d]pyrimidine | Solvent-free, heating | 61-85 | |
| Aldehyde | Malononitrile | 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Pyrano[3,2-c]pyridone | Triethylamine, EtOH, reflux | 75-98 | nih.gov |
Mechanistic Investigations and Reactivity Profiling of 2 Pyrrolidin 1 Yl Pyridin 3 Amine
Elucidation of Reaction Pathways Involving the Amine Functionality
The amine functionalities in 2-(pyrrolidin-1-yl)pyridin-3-amine are key to its reactivity. The exocyclic primary amino group at the 3-position and the nitrogen atom of the pyrrolidine (B122466) ring at the 2-position are both nucleophilic due to the presence of lone pairs of electrons.
The primary amine at the 3-position can participate in a variety of reactions typical of arylamines. These include diazotization when treated with nitrous acid, which can then be followed by a range of substitution reactions. Furthermore, this amino group can undergo acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. The nucleophilicity of this amine is influenced by the electron-donating character of the 2-pyrrolidinyl substituent.
The nitrogen of the pyrrolidine ring, being a secondary amine, is also nucleophilic and can react with electrophiles. However, its reactivity is modulated by its connection to the pyridine (B92270) ring. The pyrrolidinyl group as a whole acts as an electron-donating group, which can influence the reactivity of the pyridine ring itself.
Analysis of Electrophilic and Nucleophilic Character of the Pyridine Ring
The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom. This generally makes it less reactive towards electrophilic substitution and more susceptible to nucleophilic attack. uoanbar.edu.iq The positions for nucleophilic substitution on an unsubstituted pyridine ring are preferentially C2 and C4, as the negative charge in the Meisenheimer intermediate can be delocalized onto the ring nitrogen. stackexchange.com
In this compound, the substituents significantly influence the ring's electronic properties. The 2-pyrrolidinyl group is a strong electron-donating group, increasing the electron density of the pyridine ring, particularly at the ortho and para positions relative to it (C3 and C5). The 3-amino group is also an electron-donating group. The combined effect of these two electron-donating groups enhances the nucleophilicity of the pyridine ring, making it more reactive towards electrophiles than unsubstituted pyridine. Electrophilic substitution would be directed to the positions activated by both groups, likely the C4 and C6 positions.
Conversely, the electron-donating nature of the substituents deactivates the ring towards nucleophilic aromatic substitution (SNAr). For an SNAr reaction to occur readily on a pyridine ring, it typically requires an electron-withdrawing group to activate the ring and a good leaving group.
Kinetic and Thermodynamic Studies of Reaction Processes (e.g., SNAr reactions)
These studies show that the reactions proceed through a stepwise SNAr mechanism, with the initial nucleophilic attack being the rate-determining step. The reactivity is highly dependent on the position of the electron-withdrawing nitro group.
Below are interactive data tables generated from the kinetic data of analogous SNAr reactions, which illustrate the influence of the substituent position and the nature of the amine on the reaction rate.
Table 1: Second-Order Rate Constants (k1) for the Reaction of 2-Methoxy-3-nitropyridine with Various Secondary Amines. researchgate.net
| Secondary Amine | pKa | k1 (M-1s-1) |
| Morpholine | 8.33 | 1.26 x 10-4 |
| Piperidine (B6355638) | 11.12 | 3.16 x 10-2 |
| Pyrrolidine | 11.27 | 1.00 x 10-1 |
Table 2: Second-Order Rate Constants (k1) for the Reaction of 2-Methoxy-5-nitropyridine with Various Secondary Amines. researchgate.net
| Secondary Amine | pKa | k1 (M-1s-1) |
| Morpholine | 8.33 | 4.37 x 10-4 |
| Piperidine | 11.12 | 1.58 x 10-1 |
| Pyrrolidine | 11.27 | 5.01 x 10-1 |
These data demonstrate that the more basic and nucleophilic pyrrolidine reacts faster than piperidine and morpholine in these SNAr reactions. researchgate.net Also, the 5-nitro-substituted pyridine is more reactive than the 3-nitro-substituted isomer, highlighting the significant role of electronic effects in these processes. researchgate.net While these are not direct data for the title compound, they provide a valuable framework for understanding its potential behavior in similar reactions.
Role of Catalysts and Reaction Conditions in Selectivity and Yield
The synthesis and reactions of aminopyridines can often be influenced by catalysts and specific reaction conditions. For the synthesis of compounds like this compound, which can be envisioned to be formed via an SNAr reaction of a 2-halopyridine with pyrrolidine, the conditions are crucial. Such reactions are often carried out at elevated temperatures and may be facilitated by a base to neutralize the hydrogen halide formed.
In reactions involving the amine functionalities of this compound, catalysts can play a significant role in controlling selectivity. For instance, in acylation or alkylation reactions, the use of a non-nucleophilic base can be important to deprotonate the amine without competing in the reaction.
Furthermore, aminopyridine derivatives themselves can act as nucleophilic catalysts. A well-known example is 4-(Dimethylamino)pyridine (DMAP), which is a highly efficient catalyst for a wide range of reactions, including esterifications and acylations. wikipedia.org The enhanced basicity and nucleophilicity of the pyridine nitrogen in DMAP, due to the electron-donating dimethylamino group, is key to its catalytic activity. wikipedia.org Given the presence of two electron-donating amino groups in this compound, it is plausible that this molecule could also exhibit catalytic activity in certain transformations.
The synthesis of aryl-substituted 2-aminopyridine (B139424) derivatives has been shown to be optimized by the choice of solvent and catalyst, with systems like triethylamine in DMSO proving effective. nih.gov This underscores the importance of carefully selecting reaction conditions to achieve high yields and selectivity in reactions involving substituted aminopyridines.
Comprehensive Spectroscopic and Structural Characterization of 2 Pyrrolidin 1 Yl Pyridin 3 Amine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.
¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. In the ¹H NMR spectrum of 2-(pyrrolidin-1-yl)pyridin-3-amine, distinct signals are observed for the protons on the pyridine (B92270) ring and the pyrrolidine (B122466) ring.
The protons of the pyridine ring typically appear in the aromatic region of the spectrum. For instance, in derivatives of 2-aminopyridine (B139424), the proton at the 6-position (H-6) is usually the most downfield signal. The chemical shifts for the pyridine protons in related structures provide a reference for assignment.
The pyrrolidine ring protons exhibit characteristic signals in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (α-protons) are typically shifted downfield compared to the protons on the other carbons of the ring (β-protons) due to the electron-withdrawing effect of the nitrogen.
A representative, though general, ¹H NMR data for a related 2-substituted pyridine derivative is shown below. rsc.org Note that specific chemical shifts for this compound may vary.
Table 1: Representative ¹H NMR Data for a 2-Substituted Pyridine Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine H-6 | ~8.7 | d |
| Pyridine H-4 | ~7.7 | t |
| Pyridine H-5 | ~7.7 | d |
Data is generalized from similar structures. rsc.org d = doublet, t = triplet, m = multiplet.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are typically found in the downfield region (δ > 100 ppm), characteristic of aromatic and heteroaromatic carbons. researchgate.net The carbon atoms of the pyrrolidine ring appear in the upfield aliphatic region.
The carbon attached to the two nitrogen atoms (C-2 of the pyridine ring) would be expected to be significantly downfield. Unequivocal assignment of all carbon signals often requires the use of two-dimensional NMR techniques. nih.gov
Table 2: Representative ¹³C NMR Data for a 2-Substituted Pyridine Derivative
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C-2 | ~157 |
| Pyridine C-6 | ~149 |
| Pyridine C-4 | ~136 |
| Pyridine C-3 | ~122 |
Data is generalized from similar structures. rsc.org
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments are essential. science.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.eduyoutube.com Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of the protons within the pyridine and pyrrolidine rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.comepfl.ch This is crucial for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.comepfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection between the pyrrolidine ring and the pyridine ring at the C-2 position.
Vibrational (Infrared and Raman) Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov
In the IR spectrum of this compound, characteristic absorption bands would be expected for:
N-H stretching: The primary amine (-NH₂) group will show one or two bands in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations of the pyridine ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretching of the pyrrolidine ring appears just below 3000 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the pyridine ring are observed in the 1400-1600 cm⁻¹ region. researchgate.net
C-N stretching: The C-N stretching vibrations for both the pyrrolidine-pyridine bond and the amino group would appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. core.ac.ukrsc.org For pyridine derivatives, the ring breathing modes are often strong in the Raman spectrum.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H stretch | 3300-3500 |
| Pyridine Ring | C-H stretch | >3000 |
| Pyrrolidine Ring | C-H stretch | <3000 |
| Pyridine Ring | C=C, C=N stretch | 1400-1600 |
Data is generalized based on typical functional group frequencies.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.gov By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₁₃N₃), HRMS would provide an experimental mass that is very close to the calculated exact mass, confirming the elemental composition.
Electronic Absorption (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted pyridines exhibit characteristic absorption bands in the ultraviolet region. aip.orgrsc.orgnih.gov The spectrum of this compound is expected to show absorptions corresponding to π→π* and potentially n→π* transitions. researchgate.net The positions and intensities of these bands are influenced by the substituents on the pyridine ring. The amino and pyrrolidinyl groups, being electron-donating, are likely to cause a red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-aminopyridine |
| Pyridine |
| (S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine hydrochloride |
| 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine |
| 2-(Pyrrolidin-1-yl)pyridine (B2521158) |
| 2-(1H-pyrrol-1-yl)pyridin-3-amine |
| 6-(Pyrrolidin-1-yl)pyridin-3-amine |
| (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine |
| 3-(Pyrrolidin-2-yl)pyridine |
| 2,3-cyclopentenopyridine |
| 2,5-di(pyridin-2-yl)pyrazine |
| 2-bromo-5-methylpyridine |
| 2-bromo-4-methylpyridine |
| 2-amino-5-bromopyridine |
| 2-phenylpyridine |
| 2-(4-chlorophenyl)pyridine |
| 2-(naphthalen-2-yl)pyridine |
| 2-(2-methoxyphenyl)pyridine |
| 2-(3-methoxyphenyl)pyridine |
| 2-(4-methoxyphenyl)pyridine |
| 2-benzyl-3-phenylpyridine |
| 1-pyrrolidineethanamine |
| 2-(piperidin-1-yl)pyridine |
| 3-picoline |
| 4-picoline |
| 2-fluoropyridine |
| 3-fluoropyridine |
| 2-chloropyridine (B119429) |
| 3-chloropyridine |
| 2-bromopyridine |
| 3-bromopyridine |
| 4-methylpyridine |
| 2,4,6-trimethylpyridine |
| 2-azidopyridine |
| 3-azidopyridine |
| 4-azidopyridine |
| 4-(dimethylamino)pyridinium |
| 4-(pyrrolidin-1-yl)pyridinium |
| 2-amino-4-chloro-6-methyl pyrimidine |
| 2-amino-5-bromo-6-methyl-4-pyrimidinol |
| 2-amino-4-chloro-6-methoxypyrimidine |
-amino-4-methoxy-6-methylpyrimidine | | 2-amino 5-methyl pyridinium (B92312) salicylate (B1505791) | | 2-amino 5-methyl pyridine | | 2-amino 6-methyl pyridine | | 2-amino-5-bromo-4-methyl pyridine | | 2,2'-bipyridine (B1663995) | | 2,2'-bipyrimidine (B1330215) | | 1,10-phenanthroline (B135089) | | 2,2':6',2''-terpyridine | | 2-propynylpyrrolidine | | 2-[3-(Dimethylamino)-1-propynyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester | | pyridazin-3(2H)-one | | 3-aminopyridines | | N-substituted α-amino-gem-bisphosphonates | | N-substituted α-amino-gem-bisphosphonic acids | | 2-amino-3-cyanopyridine (B104079) | | pyrrolimines | | pyridinimines | | 2-pyridinimine-triethylborane | | pyridine-2-carbonitrile (B1142686) | | pyridine-3-carbonitrile (B1148548) | | pyridine-4-carbonitrile | | thien-2-yl-substituted 1,3-diene | | ferrocenyl-substituted dienes | | N-aryl-2-bromoamides | | amino-acid-derived 2-bromoamides | | 2-bromoamides | | 1,3-dienes | | γ-lactams | | piperidine (B6355638) | | 2-pyrrolidinylpyridine | | 3-amino-2-pyrrolidin-1-ylpyridine | | 2-(1-pyrrolidinyl)-3-aminopyridine | | 2-chloropyridine | | 2-pyrrolidinyl-substituted this compound | | 4-substituted analogues of this compound | | trifluoromethyl-substituted UDD | | alkyne-substituted compound | | 1-tert-Butylamino-propan-2-ol | | 1-Morpholin-4-yl-propan-2-ol | | 1-Butylamino-propan-2-ol | | 1-Dipropylamino-propan-2-ol | | 1-Piperidin-1-yl-propan-2-ol | | 1-Dibutylamino-propan-2-ol | | 1-Diisopropylamino-propan-2-ol | | 1-Pyrrolidin-1-yl-propan-2-ol | | 1-Diallylamino-propan-2-ol | | 2-tert-Butylamino-cyclohexanol | | 2-Butyamino-cyclohexanol | | 2-Diisopropylamino-cyclohexanol | | 2-Dipopylamino-cyclohexanol | | 2-Pyrrolidin-1-yl-cyclohexanol | | 2-Dibutylamino-cyclohexanol | | 1-phenyl-ethanol | | 2-([1,1'-biphenyl]-4-yl)pyridine (B13124665) | | 2,4'-bipyridine (B1205877) | | 2,3'-bipyridine (B14897) | | 3-methyl-2-phenylpyridine (B78825) | | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine | | 2-(4-(trifluoromethyl)phenyl)pyridine | | 2-(4-fluorophenyl)pyridine (B1266597) | | 2-(4-bromophenyl)pyridine (B1270735) |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Below is a table summarizing the key crystallographic data for 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
| Parameter | Value |
| Compound Name | 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Molecular Formula | C₁₅H₂₃BN₂O₂ |
| Crystal System | Data not available in abstract |
| Space Group | Data not available in abstract |
| Unit Cell Dimensions | Data not available in abstract |
| Key Structural Features | The structure confirms the connectivity of the pyrrolidine ring at the 2-position and the dioxaborolane group at the 5-position of the pyridine ring. |
Detailed unit cell parameters, bond lengths, and bond angles were not available in the abstract of the cited research paper.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques such as cyclic voltammetry (CV) are employed to study the redox properties of a compound, providing information about its oxidation and reduction potentials. This data is crucial for understanding the electronic characteristics of a molecule and its potential applications in areas such as materials science and catalysis.
A thorough search of the scientific literature did not yield specific cyclic voltammetry data for this compound or its immediate derivatives. The electrochemical behavior of this class of compounds is therefore not documented in the available resources.
In general, the electrochemical properties of aminopyridine derivatives are influenced by the electron-donating nature of the amino and pyrrolidinyl groups, which would be expected to lower the oxidation potential of the pyridine ring system. Conversely, the presence of electron-withdrawing groups would make the compound more difficult to oxidize. For instance, in the case of the boronate ester derivative mentioned in the previous section, the boryl group would act as an electron-withdrawing substituent, likely increasing the oxidation potential compared to the parent aminopyridine. However, without experimental data, any discussion of the specific redox potentials of this compound remains speculative.
Computational and Theoretical Insights into this compound
Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules, offering insights into their structure, reactivity, and potential interactions. For this compound, theoretical studies, though not extensively published, can be conceptually explored through established methodologies like Density Functional Theory (DFT) and Molecular Dynamics (MD). These approaches allow for a detailed examination of the molecule's electronic landscape and conformational behavior, which are crucial for predicting its chemical behavior and potential applications.
Applications of 2 Pyrrolidin 1 Yl Pyridin 3 Amine in Advanced Organic Synthesis and Catalysis
Role as a Privileged Scaffold and Building Block for Complex Heterocyclic Architectures
The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets. The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, is a well-established privileged scaffold, frequently found in a wide array of biologically active natural and synthetic compounds. nih.govnih.gov Its significance stems from its ability to explore pharmacophore space efficiently due to its sp3-hybridized nature, contribute to the stereochemistry of a molecule, and provide increased three-dimensional coverage. nih.gov
2-(Pyrrolidin-1-yl)pyridin-3-amine incorporates this privileged pyrrolidine scaffold, making it an attractive starting point for the synthesis of complex heterocyclic architectures with potential therapeutic applications. nih.gov The presence of the amino group at the 3-position and the pyrrolidine ring at the 2-position of the pyridine (B92270) core offers multiple points for chemical modification, allowing for the construction of diverse molecular libraries.
The synthesis of various pyrrolidine derivatives often involves multi-component reactions and cycloaddition strategies. tandfonline.com For instance, the [3+2] cycloaddition reaction utilizing azomethine ylides is a common method for constructing the pyrrolidine ring. tandfonline.comacs.org The inherent reactivity of this compound allows it to serve as a key building block in these synthetic routes, leading to the formation of more intricate heterocyclic systems.
Recent advancements have also demonstrated the synthesis of functionalized pyrrolidines through innovative methods like the photo-promoted ring contraction of pyridines. nih.gov While not directly detailing the use of this compound, these methodologies highlight the ongoing development of synthetic tools applicable to pyrrolidine-containing structures.
The combination of the pyridine and pyrrolidine motifs within one molecule creates a bifunctional scaffold that can act as a precursor for fused-ring systems through cyclization reactions. This versatility underscores its importance as a building block in the design and synthesis of novel and complex heterocyclic compounds.
Table 1: Key Features of this compound as a Privileged Scaffold
| Feature | Description | Reference |
| Core Structure | Contains a pyridine ring substituted with a pyrrolidine and an amino group. | |
| Privileged Moiety | The pyrrolidine ring is a recognized privileged scaffold in medicinal chemistry. | nih.govnih.gov |
| Synthetic Versatility | The amino and pyrrolidine groups provide multiple sites for chemical modification and elaboration. | |
| Building Block | Serves as a foundational unit for constructing complex, fused, and polycyclic heterocyclic systems. | nih.gov |
| Biological Potential | The scaffold is associated with a wide range of biological activities. | nih.gov |
This table is generated based on the provided text and is for informational purposes only.
Utility as a Ligand in Transition Metal Catalysis
The pyridine ring is a well-known and versatile ligand in transition metal chemistry, capable of coordinating to a wide variety of metal ions. wikipedia.orgnih.gov In this compound, the pyridine nitrogen and the exocyclic amino group can act as a bidentate ligand, chelating to a metal center. This chelation can enhance the stability and influence the reactivity of the resulting metal complex.
The pyrrolidine substituent also plays a crucial role by modulating the electronic properties of the pyridine ring. The electron-donating nature of the pyrrolidine group increases the electron density on the pyridine nitrogen, which can strengthen its coordination to a metal center.
While specific examples detailing the use of this compound in homogeneous catalysis are not extensively documented in the provided search results, the broader class of aminopyridine ligands is known to be effective in various catalytic transformations. For instance, derivatives of 2-aminopyridine (B139424) have been employed in transition metal-catalyzed cross-coupling reactions. nih.gov
The structural features of this compound suggest its potential as a ligand in reactions such as palladium-catalyzed couplings. The ability of the ligand to stabilize the metal center and influence its reactivity is critical for achieving high efficiency and selectivity in these processes. The development of palladium nanoparticle-catalyzed aryl-amine coupling reactions highlights the importance of effective amine-containing ligands. chem960.com
The coordination chemistry of pyridine-based ligands is rich and varied, leading to the formation of complexes with diverse geometries, including octahedral and tetrahedral arrangements. wikipedia.org The specific coordination mode of a ligand is influenced by factors such as the size of the metal ion and the steric and electronic properties of the ligand itself. acs.org
In the case of this compound, the bidentate nature of the ligand, arising from the pyridine nitrogen and the adjacent amino group, would likely lead to the formation of stable five- or six-membered chelate rings with transition metals. The coordination of this ligand to various metal centers, such as nickel, manganese, zinc, cadmium, tin, copper, rhenium, molybdenum, and ruthenium, has been demonstrated with a similar pyridylindolizine ligand, showcasing the versatility of such bidentate N,N'-donors. researchgate.net
The formation of these metal complexes is a critical first step in their application in catalysis. The structure of the complex, including the coordination geometry and the nature of the metal-ligand bonds, will dictate its catalytic activity.
Table 2: Potential Transition Metal Catalysis Applications for this compound Based on Ligand Class
| Catalytic Reaction | Potential Role of the Ligand | Relevant Metal Centers |
| Palladium-Catalyzed Cross-Coupling | Stabilize the palladium catalyst and facilitate oxidative addition and reductive elimination steps. | Palladium (Pd) |
| Aryl-Amine Coupling | Act as a supporting ligand to promote the formation of carbon-nitrogen bonds. | Palladium (Pd), Copper (Cu) |
| Hydrogenation | Form active metal hydride complexes for the reduction of unsaturated bonds. | Ruthenium (Ru), Rhodium (Rh) |
| Polymerization | Influence the stereochemistry and properties of the resulting polymer. | Nickel (Ni), Titanium (Ti) |
This table is speculative and based on the general applications of aminopyridine ligands in catalysis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Pyrrolidin-1-yl)pyridin-3-amine, and how can purity be optimized?
- Methodology : A common approach involves nucleophilic substitution or coupling reactions between pyridine derivatives and pyrrolidine. For example, copper-catalyzed cross-coupling under mild conditions (35°C, 48 hours) with cesium carbonate as a base and DMSO as a solvent can yield intermediates, followed by purification via column chromatography (e.g., ethyl acetate/hexane gradients) . Purity optimization requires iterative recrystallization or preparative HPLC, validated by NMR and HRMS .
- Key Data : Reported yields for analogous compounds range from 17–30%, with melting points between 104–107°C .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm regiochemistry and amine proton environments (e.g., δ 8.87 ppm for pyridine protons in CDCl₃) .
- HRMS (ESI) : Validate molecular weight (e.g., m/z 215 [M+H]⁺ for structurally similar amines) .
- IR Spectroscopy : Identify NH stretching (~3298 cm⁻¹) and aromatic C-N vibrations .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Guidelines : Store in tightly sealed containers under dry, ventilated conditions. Avoid exposure to moisture or reactive solvents. Reseal opened containers immediately to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?
- Methodology :
- Factorial Design : Vary catalysts (e.g., CuBr vs. Pd), solvents (DMSO vs. DMF), and temperature (35–80°C) to identify critical parameters .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to pinpoint rate-limiting steps (e.g., amine coupling efficiency) .
- Data Contradictions : Copper catalysts may improve coupling efficiency but risk side reactions (e.g., over-alkylation). Cesium carbonate, while effective, can complicate purification due to solubility issues .
Q. What computational tools can predict the reactivity or toxicity of this compound?
- Methodology :
- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- ADMET Software : Use platforms like SwissADME to estimate bioavailability, metabolic pathways, and toxicity risks .
- Validation : Compare computational results with experimental toxicity data (e.g., LD₅₀ values from analogous pyridine derivatives) .
Q. How do structural modifications (e.g., cyclopropyl substitution) affect the compound’s biological activity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., 1-cyclopropylpyrrolidin-3-amine) and test in receptor-binding assays .
- Crystallography : Resolve 3D structures to correlate substituent positioning with activity (e.g., steric hindrance effects) .
Q. How can conflicting NMR or spectral data be resolved during characterization?
- Troubleshooting :
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
- Dynamic Exchange : Use variable-temperature NMR to detect tautomerism or rotameric equilibria (e.g., amine proton exchange) .
- Case Study : Discrepancies in pyridine ring proton shifts may arise from residual solvent peaks or impurities; confirm via 2D-COSY .
Safety and Compliance
Q. What PPE and engineering controls are required for safe handling?
- Protocols :
- Ventilation : Use fume hoods for weighing and reactions to minimize inhalation risks .
- PPE : Nitrile gloves, lab coats, and safety goggles. Avoid latex due to permeability .
- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, irrigate for ≥15 minutes .
Data Management and Reproducibility
Q. How can chemical software improve experimental reproducibility?
- Tools :
- ELN Platforms : Digitally log reaction parameters (e.g., Catalyst:CuBr, 0.1 eq.) to standardize protocols .
- Simulation Software : Predict optimal solvent-catalyst pairs before lab trials (e.g., COSMO-RS) .
Tables
| Parameter | Typical Value | Reference |
|---|---|---|
| Melting Point | 104–107°C (analog) | |
| HRMS (ESI) m/z | 215 [M+H]⁺ (analog) | |
| Reaction Yield | 17–30% (copper-catalyzed) | |
| Storage Temperature | 20–25°C (dry, inert atmosphere) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
